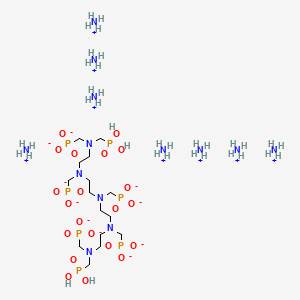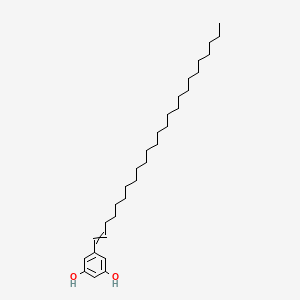![molecular formula C13H14Cl2N2O2 B14359751 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid CAS No. 92026-89-6](/img/structure/B14359751.png)
5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid is a synthetic compound that belongs to the class of nitrogen mustards. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for treating various cancers. This compound features an indole ring, which is a significant structure in many natural products and pharmaceuticals due to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid typically involves the introduction of the bis(2-chloroethyl)amino group to the indole ring. One common method is through the reaction of indole-3-carboxylic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound produced on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the bis(2-chloroethyl)amino group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the indole ring, while substitution reactions can lead to the formation of new compounds with different functional groups attached to the indole structure.
Applications De Recherche Scientifique
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s cytotoxic properties make it useful in studying cell biology and the mechanisms of cell death.
Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions that can alkylate the DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Melphalan: A nitrogen mustard derivative with similar cytotoxic properties.
Cyclophosphamide: A widely used chemotherapeutic agent that also belongs to the nitrogen mustard class.
Uniqueness
5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid is unique due to its indole ring structure, which imparts additional biological activity and potential therapeutic benefits. The presence of the indole ring distinguishes it from other nitrogen mustards and may contribute to its specific interactions with biological targets.
Propriétés
Numéro CAS |
92026-89-6 |
|---|---|
Formule moléculaire |
C13H14Cl2N2O2 |
Poids moléculaire |
301.16 g/mol |
Nom IUPAC |
5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-3-5-17(6-4-15)9-1-2-12-10(7-9)11(8-16-12)13(18)19/h1-2,7-8,16H,3-6H2,(H,18,19) |
Clé InChI |
VADOEFPUDLPCSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
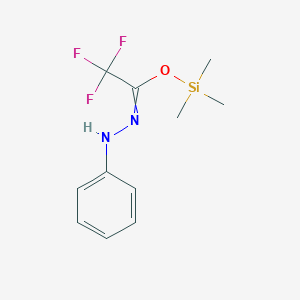
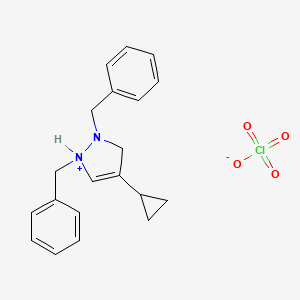
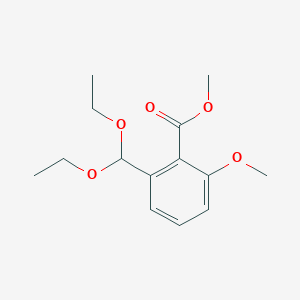
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
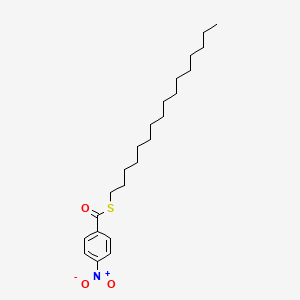
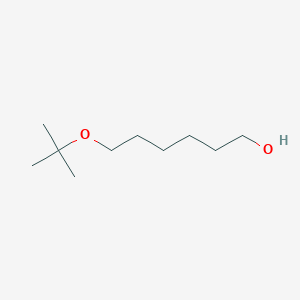
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
